N-(3,5-dichlorophenyl)-1-(4-methoxynaphthalen-1-yl)methanimine
Description
N-(3,5-dichlorophenyl)-1-(4-methoxynaphthalen-1-yl)methanimine is a Schiff base derivative characterized by a methoxynaphthalene moiety linked via an imine group to a 3,5-dichlorophenyl substituent. Its structure combines electron-withdrawing chlorine atoms and an electron-donating methoxy group, creating unique electronic and steric properties. However, detailed experimental data on its synthesis, physicochemical properties, and applications remain sparse in the available literature.
Properties
CAS No. |
5315-40-2 |
|---|---|
Molecular Formula |
C18H13Cl2NO |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(4-methoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C18H13Cl2NO/c1-22-18-7-6-12(16-4-2-3-5-17(16)18)11-21-15-9-13(19)8-14(20)10-15/h2-11H,1H3 |
InChI Key |
QBHQGEWCTITJST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(3,5-Dichlorophenyl)-1-(4-methoxynaphthalen-1-yl)methanimine is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C16H14Cl2N
- Molecular Weight: 305.20 g/mol
The compound features a dichlorophenyl moiety and a methoxynaphthalene group, contributing to its unique biological activity.
Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter systems and cellular signaling.
- Serotonin Reuptake Inhibition: Similar compounds have shown dual reuptake inhibition of serotonin and dopamine, suggesting potential antidepressant effects .
- GPR55 Modulation: The compound may influence GPR55 signaling pathways, which are implicated in cancer progression and could provide therapeutic avenues in oncology .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Cytotoxicity Against Cancer Cells: The compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies on HepG2 hepatocarcinoma cells indicate that it can impair cell proliferation through specific receptor interactions .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 3.98 | GPR55-mediated signaling |
| PANC-1 | 4.50 | Cannabinoid receptor activation |
Case Studies
Case Study 1: Hepatocellular Carcinoma
A study focused on the effects of this compound on HepG2 cells showed significant growth inhibition and apoptosis induction. The compound's mechanism was linked to its ability to activate cannabinoid receptors and modulate GPR55 signaling pathways .
Case Study 2: Neurotransmitter Interaction
Another investigation highlighted the compound's potential as a serotonin reuptake inhibitor. This activity suggests that it may serve as a candidate for treating mood disorders by enhancing serotonergic transmission .
ADME Profile
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption: Rapid absorption expected due to lipophilicity.
- Distribution: Likely to distribute widely in tissues due to its chemical nature.
- Metabolism: Potential metabolism via cytochrome P450 enzymes; however, specific metabolic pathways require further investigation.
- Excretion: Predominantly renal excretion anticipated.
Toxicological Assessment
Preliminary toxicological assessments suggest moderate toxicity levels; however, comprehensive studies are necessary to establish safety profiles in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in aromatic substituents and alkyl/aryl chain configurations. Key comparisons include:
Key Observations :
- Electron-Donating vs.
- Steric Effects : The 3,5-dichlorophenyl group introduces steric hindrance, which may reduce reactivity compared to smaller substituents like 4-chlorophenyl.
Electronic and Spectroscopic Properties
- Charge Distribution: Computational studies on N-(4-dimethylamino-3,5-dinitrophenyl) derivatives highlight how nitro and dimethylamino groups influence dipole moments and charge-transfer regions . By analogy, the 3,5-dichloro and 4-methoxy groups in the target compound may create a polarized electron environment, affecting UV-Vis absorption or fluorescence.
- Mass Spectrometry : Fragmentation patterns of methanimine derivatives (e.g., m/z peaks corresponding to aryl and imine groups) are consistent across analogs, but the naphthalene core in the target compound would produce distinct spectral signatures compared to phenyl or pyridyl systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
